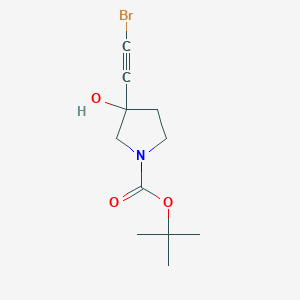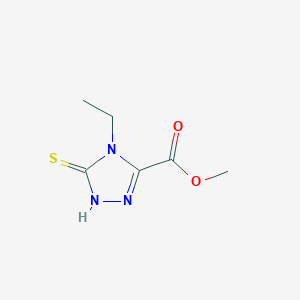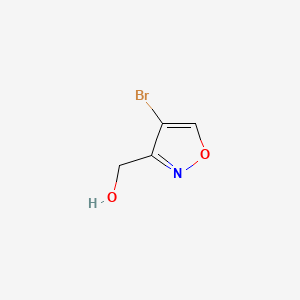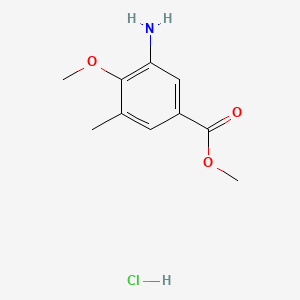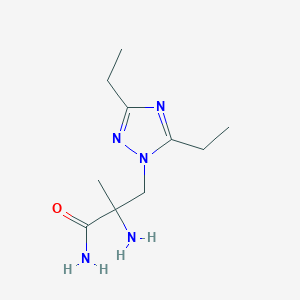![molecular formula C7H13ClN2O2 B13478508 [3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both an oxazole ring and an amino alcohol moiety in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopropanol with a suitable oxazole precursor in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of [3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, while the amino alcohol moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole derivatives: Compounds such as oxaprozin and mubritinib share structural similarities with [3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride.
Oxazoline derivatives: These compounds are structurally related and can be synthesized from oxazole derivatives through reduction reactions.
Eigenschaften
Molekularformel |
C7H13ClN2O2 |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
[3-(2-aminopropan-2-yl)-1,2-oxazol-5-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-7(2,8)6-3-5(4-10)11-9-6;/h3,10H,4,8H2,1-2H3;1H |
InChI-Schlüssel |
XOPNLMMDQFKRIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NOC(=C1)CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


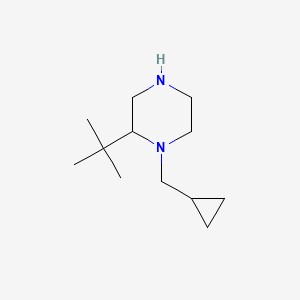
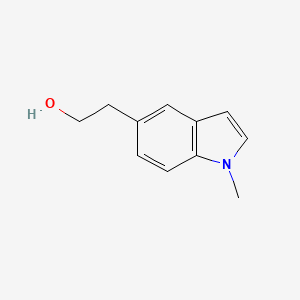

![4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid](/img/structure/B13478448.png)

